![molecular formula C17H12Cl3NO3S B13723114 4-Chloro-2-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-YL)methoxy)benzo[D]thiazole CAS No. 887581-28-4](/img/structure/B13723114.png)
4-Chloro-2-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-YL)methoxy)benzo[D]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-YL)methoxy)benzo[D]thiazole is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This particular compound features a benzo[d]thiazole core substituted with chloro and dichlorophenyl groups, which contribute to its unique chemical and biological properties.
準備方法
The synthesis of 4-Chloro-2-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-YL)methoxy)benzo[D]thiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro and dichlorophenyl groups: This step involves electrophilic aromatic substitution reactions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Formation of the dioxolane ring: This can be done by reacting the intermediate with ethylene glycol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
化学反応の分析
4-Chloro-2-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-YL)methoxy)benzo[D]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazole derivatives.
科学的研究の応用
4-Chloro-2-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-YL)methoxy)benzo[D]thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound exhibits significant biological activities, making it a candidate for the development of new antibacterial, antifungal, and anticancer agents.
Medicine: Due to its biological properties, it is studied for potential therapeutic applications, including drug development for infectious diseases and cancer.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products
作用機序
The mechanism of action of 4-Chloro-2-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-YL)methoxy)benzo[D]thiazole involves interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with bacterial enzymes, disrupting their function and leading to antibacterial effects. It may also interact with cellular receptors and enzymes involved in cancer cell proliferation.
Pathways: The compound can inhibit key pathways involved in cell growth and survival, such as the MAPK/ERK and PI3K/Akt pathways, leading to apoptosis in cancer cells
類似化合物との比較
4-Chloro-2-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-YL)methoxy)benzo[D]thiazole can be compared with other thiazole derivatives:
Similar Compounds: Other thiazole derivatives include 2,4-disubstituted thiazoles, benzo[d]thiazole-2-thiol, and thiazole-based drugs like sulfathiazole and ritonavir.
Uniqueness: The presence of the dioxolane ring and the specific substitution pattern on the benzo[d]thiazole core make this compound unique. .
特性
CAS番号 |
887581-28-4 |
|---|---|
分子式 |
C17H12Cl3NO3S |
分子量 |
416.7 g/mol |
IUPAC名 |
4-chloro-2-[[2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]methoxy]-1,3-benzothiazole |
InChI |
InChI=1S/C17H12Cl3NO3S/c18-10-4-5-11(13(20)8-10)17(23-6-7-24-17)9-22-16-21-15-12(19)2-1-3-14(15)25-16/h1-5,8H,6-7,9H2 |
InChIキー |
IJCKDTZWAUQGJK-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)(COC2=NC3=C(S2)C=CC=C3Cl)C4=C(C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


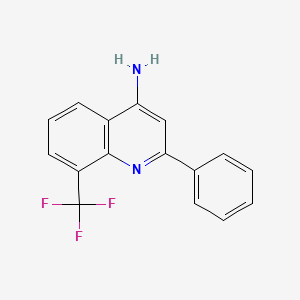

![2-(5-(3-Methoxyphenyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B13723056.png)

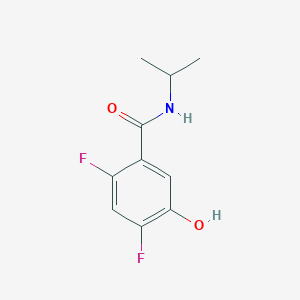
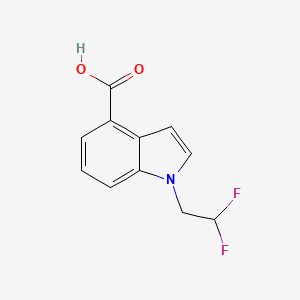

![tert-Butyl ((4-aminobicyclo[1.1.1]pentan-2-yl)methyl)carbamate](/img/structure/B13723092.png)
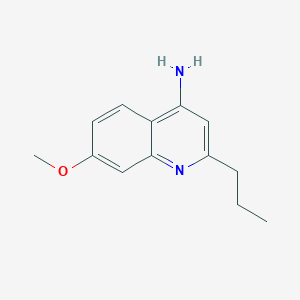
![3-Cyclobutyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B13723100.png)

![5-[1-(Propane-2-sulfonyl)-1H-pyrazol-4-yl]-pyridine-3-carbaldehyde](/img/structure/B13723108.png)
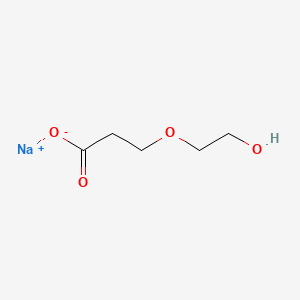
![1-[1-(3-Methoxy-4-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723120.png)
